molecular formula C23H21N5O4 B1227708 N2,N5-Bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide

N2,N5-Bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide

Cat. No. B1227708
M. Wt: 431.4 g/mol
InChI Key: AYCJLSPBVOOWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N5-bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide is an aromatic amide.

Scientific Research Applications

Polymeric Materials

One of the primary applications of N2,N5-Bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide derivatives is in the synthesis of novel polymeric materials. These compounds are used as monomers or ligands to create polyamides and polyimides with unique properties. For instance, Faghihi and Mozaffari (2008) synthesized a series of new polyamides through direct polycondensation, demonstrating the versatility of these compounds in creating materials with high yield and inherent viscosities between 0.32–0.72 dL/g. These polymers exhibited good solubility in polar solvents and were characterized by thermal gravimetric analysis, highlighting their potential in high-performance applications due to their thermal stability and solubility properties Faghihi & Mozaffari, 2008.

Metal-Organic Frameworks and Coordination Complexes

Another significant application area is the formation of metal-organic frameworks (MOFs) and coordination complexes. These structures are of interest due to their potential applications in catalysis, gas storage, and separation technologies. For example, Chmel et al. (2011) synthesized optically pure anionic complexes of pyridinecarboxamide ligands, which showed interesting extended structures from discrete units to honeycomb layers. These complexes were used in the synthesis of radical cation salts with tetrathiafulvalene (TTF), demonstrating the ligand's ability to form complex structures with metal ions Chmel et al., 2011.

Supramolecular Chemistry

The supramolecular chemistry of these compounds is also noteworthy, with their ability to form various non-covalent interactions such as hydrogen bonding and π-π stacking. This aspect is crucial in the design of molecular sensors, switches, and other functional molecular systems. Wu et al. (2013) demonstrated the formation of a novel two-dimensional metal-organic supramolecular framework that included significant π-π stacking and hydrogen-bond interactions, showcasing the structural diversity and potential application of these compounds in supramolecular assemblies Wu et al., 2013.

properties

Product Name

N2,N5-Bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

2-N,5-N-bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C23H21N5O4/c1-14(29)25-17-5-3-7-19(11-17)27-22(31)16-9-10-21(24-13-16)23(32)28-20-8-4-6-18(12-20)26-15(2)30/h3-13H,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)

InChI Key

AYCJLSPBVOOWHU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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